molecular formula C12H15ClO3 B15176849 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one CAS No. 54149-83-6

1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one

Cat. No.: B15176849
CAS No.: 54149-83-6
M. Wt: 242.70 g/mol
InChI Key: RMLXSFOEZDXKEK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a diethoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the chlorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrrole: Shares the chlorophenyl group but differs in the core structure.

    1-(4-Chlorophenyl)-2,2-dimethoxyethan-1-one: Similar structure with methoxy groups instead of ethoxy groups.

Uniqueness: 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its diethoxyethanone moiety provides unique opportunities for further chemical modifications and functionalization.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse reactivity, and potential applications make it a valuable subject for further research and development. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and versatility.

Properties

CAS No.

54149-83-6

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,2-diethoxyethanone

InChI

InChI=1S/C12H15ClO3/c1-3-15-12(16-4-2)11(14)9-5-7-10(13)8-6-9/h5-8,12H,3-4H2,1-2H3

InChI Key

RMLXSFOEZDXKEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

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